Tert-butyl 3-amino-4-ethylbenzoate
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Overview
Description
Tert-butyl 3-amino-4-ethylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, and an ethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-ethylbenzoate typically involves the esterification of 3-amino-4-ethylbenzoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-4-ethylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Tert-butyl 3-amino-4-ethylbenzyl alcohol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Tert-butyl 3-amino-4-ethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural features.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-ethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Tert-butyl 4-amino-3-ethylbenzoate
- Tert-butyl 3-amino-4-methylbenzoate
- Tert-butyl 3-amino-4-isopropylbenzoate
Comparison: Tert-butyl 3-amino-4-ethylbenzoate is unique due to the specific positioning of the amino and ethyl groups on the benzene ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from similar compounds .
Properties
IUPAC Name |
tert-butyl 3-amino-4-ethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-9-6-7-10(8-11(9)14)12(15)16-13(2,3)4/h6-8H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQCQUDSNLKNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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